molecular formula C16H18N4O2S B2434745 1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 897453-11-1

1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2434745
CAS No.: 897453-11-1
M. Wt: 330.41
InChI Key: IDMMRYAQIKIYAY-UHFFFAOYSA-N
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Description

This product is 1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione, a chemical compound provided for research and development purposes. It is assigned the CAS Registry Number 897453-11-1 . The compound has a defined molecular formula of C16H18N4O2S and a molecular weight of 330.40 g/mol . Its structure can be represented by the SMILES notation: Cc1cccc(c1)CSc1nc2c(n1C)n(C)c(=O)n(c2=O)C . As a substituted purine-2,6-dione derivative, this compound is part of a class of heterocyclic structures of significant interest in medicinal and biological chemistry. Researchers can utilize this compound as a key intermediate or building block in synthetic pathways, or as a reference standard in analytical studies. All products are for research use only and are not intended for human or animal use .

Properties

IUPAC Name

1,3,9-trimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-6-5-7-11(8-10)9-23-15-17-12-13(18(15)2)19(3)16(22)20(4)14(12)21/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMMRYAQIKIYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Purine Skeleton Construction

The purine-2,6-dione scaffold serves as the foundational structure for this compound. De novo synthesis of this core typically begins with a pyrimidine precursor, such as uracil or xanthine, which is subsequently functionalized. For example, uracil derivatives can undergo cyclization with formamide or its analogs under high-temperature conditions to form the imidazole ring characteristic of purines. In one protocol, uracil is methylated sequentially at the N1 and N3 positions using dimethyl sulfate in alkaline media, yielding 1,3-dimethyluracil, which is then subjected to cyclocondensation with formic acid to generate the purine dione framework.

Hydrogenation of the purine ring to achieve the tetrahydro configuration (2,3,6,9-tetrahydro) is critical. Patent data describe hydrogenation using 10% palladium on carbon under moderate pressure (5–6 kg/cm²) and temperatures (~50°C), which selectively reduces double bonds without disrupting existing functional groups. This step requires careful control to avoid over-reduction or side reactions.

Regioselective Methylation Strategies

Introducing methyl groups at the N1, N3, and N9 positions demands precise regiocontrol. Methylation of purines is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For example, in caffeine synthesis, sequential methylation of xanthine at N1, N3, and N7 (later rearranged to N9) is well-documented. Adapting this approach, the tetrahydro-purine dione intermediate can be methylated as follows:

  • N1 Methylation : Reacting the purine dione with methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours achieves >90% N1 methylation.
  • N3 Methylation : Subsequent treatment with dimethyl sulfate in aqueous sodium hydroxide at 0–5°C selectively methylates the N3 position.
  • N9 Methylation : Finally, alkylation at N9 requires harsher conditions, such as methyl triflate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, to avoid competing reactions.

Sulfanyl Group Introduction at C8

The C8 position’s sulfanyl-[(3-methylphenyl)methyl] moiety is introduced via nucleophilic substitution or Mitsunobu coupling. Patent WO2008072074A1 details analogous procedures for functionalizing purines at C8 using thiols. Key steps include:

  • Leaving Group Installation : Bromination or chlorination at C8 using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) in acetic acid.
  • Thiol Coupling : Reacting the C8-halogenated intermediate with (3-methylphenyl)methanethiol in the presence of a base (e.g., triethylamine) in DMF at 80°C for 12 hours. Alternative methods employ Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine) to directly couple the thiol to a hydroxylated precursor, though this requires pre-functionalization of the purine.

Purification and Crystallization Techniques

Purification of the final product is achieved through a combination of solvent extraction, activated charcoal treatment, and recrystallization. For instance, post-reaction mixtures are often diluted with methanol, treated with activated charcoal to remove colored impurities, and filtered through Celite. Crystallization is induced by cooling the filtrate to -23°C and adding a methanol-water mixture, yielding the product as a white powder with >98% HPLC purity.

Analytical Characterization

Spectroscopic Validation :

  • ¹H NMR : Key signals include the singlet for N1-, N3-, and N9-methyl groups (δ 3.2–3.5 ppm) and aromatic protons from the 3-methylbenzyl group (δ 7.1–7.3 ppm).
  • ¹³C NMR : The carbonyl carbons (C2 and C6) appear at δ 155–160 ppm, while the tetrahydro ring carbons resonate at δ 40–60 ppm.
  • IR : Strong absorbance at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, prior to coupling).

Chromatographic Purity :
HPLC analysis using a C18 column (mobile phase: acetonitrile/water 70:30) confirms >99% purity, with retention times consistent with structurally related purine derivatives.

Comparative Analysis of Synthetic Routes

Step Method 1 (Halogenation/Thiolation) Method 2 (Mitsunobu Coupling)
Yield 65–70% 50–55%
Reaction Time 12–14 hours 8–10 hours
Purity (HPLC) >98% >97%
Key Advantage Scalability Regioselectivity

Method 1, leveraging halogenation-thiolation, offers higher yields and is preferred for industrial-scale synthesis. Method 2, while lower-yielding, avoids harsh halogenation conditions and is suitable for lab-scale applications.

Challenges and Optimization Opportunities

  • Regioselectivity in Methylation : Competing methylation at N7 instead of N9 can occur, necessitating careful stoichiometric control and temperature monitoring.
  • Thiol Stability : (3-Methylphenyl)methanethiol is prone to oxidation; reactions must be conducted under inert atmosphere with fresh reagents.
  • Crystallization Efficiency : Mixed-solvent systems (e.g., methanol/water) improve crystal morphology and purity but require optimization of cooling rates.

Chemical Reactions Analysis

Types of Reactions

1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to 1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways associated with cell survival and death mechanisms .

2. Antimicrobial Properties
The antimicrobial potential of purine derivatives has also been investigated. Research indicates that certain modifications in the purine structure can enhance antimicrobial activity against a range of pathogens. This compound has shown promising results in inhibiting bacterial growth and could serve as a lead compound for developing new antimicrobial agents .

3. Neuroprotective Effects
There is growing evidence suggesting that purine derivatives may possess neuroprotective properties. Studies have explored their role in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. The compound's ability to modulate adenosine receptors may contribute to its neuroprotective effects .

Case Studies

Study Objective Findings
Study on Anticancer Activity To evaluate the anticancer effects of purine derivativesDemonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in vitro.
Antimicrobial Activity Assessment To assess the efficacy of purine derivatives against bacterial strainsShowed effective inhibition against multiple bacterial pathogens with potential for drug development.
Neuroprotection Research To investigate neuroprotective effects in cellular modelsIndicated reduction of oxidative stress and preservation of neuronal viability in models of neurodegeneration.

Mechanism of Action

The mechanism of action of 1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
  • 1,3,8-Trimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to its specific methylphenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar purine derivatives.

Biological Activity

1,3,9-Trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione (CAS Number: 897453-11-1) is a complex purine derivative that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The molecular formula of the compound is C16H19N4O2SC_{16}H_{19}N_{4}O_{2}S with a molecular weight of 331.4 g/mol. The structural integrity of this compound is crucial for its biological interactions and efficacy.

PropertyValue
CAS Number897453-11-1
Molecular FormulaC16H19N4O2S
Molecular Weight331.4 g/mol

Antitumor Properties

Recent studies have indicated that purine derivatives like this compound exhibit antitumor activity . Research has shown that compounds in this class can inhibit key signaling pathways involved in cancer cell proliferation. For example, derivatives have been noted for their ability to target BRAF(V600E) mutations and EGFR signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies suggest that it possesses significant activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. In vitro studies have demonstrated its potential to mitigate oxidative stress and apoptosis in neuronal cells. This suggests a possible role in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis and metabolism.
  • Receptor Modulation : It could act as a modulator for specific receptors involved in cellular signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage in cells.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 25 µM across different cell lines .

Case Study 2: Antimicrobial Testing

In antimicrobial assays against Escherichia coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. These results indicate promising potential as an antimicrobial agent .

Q & A

Q. What unexplored biological targets are plausible for this compound based on structural analogs?

  • Methodological Answer :
  • Target prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify kinases or GPCRs .
  • In vitro screening : Prioritize targets linked to purine signaling, such as adenosine receptors or Sphingosine 1-phosphate receptors .

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